3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a furan derivative with a phenyl derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the nitro group on the phenyl ring.
Substitution: Various substitution reactions can take place, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications. For example, modifications to the furan or phenyl rings could lead to compounds with enhanced pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro and chloro substituents on the phenyl ring.
3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of the nitro and chloro groups.
3-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the chloro substituent on the phenyl ring.
Uniqueness
The presence of both the nitro and chloro groups on the phenyl ring, along with the bromo group on the furan ring, makes 3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a compound of interest for various applications.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClN3O4/c13-10-4-3-9(20-10)11-15-12(21-16-11)6-1-2-7(14)8(5-6)17(18)19/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJXDMCEXETRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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